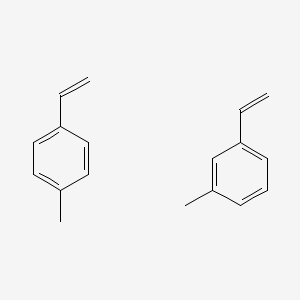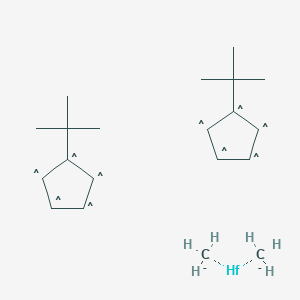
Gallium Indium eutectic
Descripción general
Descripción
Gallium Indium eutectic is a liquid metal alloy composed of gallium and indium. It is known for its low melting point of approximately 15.7°C, making it liquid at room temperature. This compound exhibits unique properties such as high electrical conductivity, thermal conductivity, and biocompatibility, which make it suitable for various applications in electronics, medicine, and other fields .
Mecanismo De Acción
Target of Action
The primary target of the Gallium Indium alloy, also known as Gallium-Indium eutectic, is the electrical characterization of thin film organic and semiconductor devices . It is used as a contact electrode for these devices, playing a crucial role in their operation and performance .
Mode of Action
The Gallium Indium alloy interacts with its targets by forming a top contact, which is essential for device testing and molecular electronics applications . It has a unique property of retaining its shape due to a self-limiting oxide layer, making it ideal for various applications .
Biochemical Pathways
It is used as a thermal interface material due to its high thermal conductivity .
Pharmacokinetics
It is worth noting that it is insoluble in water or organic solvents .
Result of Action
The result of the Gallium Indium alloy’s action is the improved performance of electronic devices. It is used in soft robotics, stretchable electronics, and medical devices such as soft implants and wearable health monitors due to its biocompatibility and flexibility .
Action Environment
The action of the Gallium Indium alloy can be influenced by environmental factors such as temperature. Its unique properties, including a low melting point of 15.7°C and high density, make it a valuable material for many industries . Its performance can be affected by changes in these environmental conditions.
Análisis Bioquímico
Biochemical Properties
Gallium Indium alloy plays a significant role in biochemical reactions due to its unique properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, gallium ions can mimic ferric ions (Fe³⁺) and bind to transferrin, a protein that transports iron in the blood . This interaction can inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby affecting cell proliferation . Additionally, gallium can interact with bacterial siderophores, disrupting their iron acquisition and inhibiting bacterial growth .
Cellular Effects
Gallium Indium alloy influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, gallium ions can disrupt the function of iron-dependent enzymes, leading to altered cellular metabolism . This disruption can result in decreased ATP production and increased oxidative stress. Furthermore, gallium can induce apoptosis in cancer cells by inhibiting DNA synthesis and causing DNA damage . These effects highlight the potential of gallium Indium alloy in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
The molecular mechanism of Gallium Indium alloy involves its ability to mimic iron and interact with iron-dependent biomolecules. Gallium ions can bind to transferrin and enter cells via transferrin receptors . Once inside the cell, gallium can inhibit ribonucleotide reductase, leading to decreased DNA synthesis and cell proliferation . Additionally, gallium can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . These mechanisms underline the potential of gallium Indium alloy in disrupting cellular processes and inhibiting cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gallium Indium alloy can change over time. The stability and degradation of the alloy can influence its long-term effects on cellular function. Studies have shown that gallium can remain stable in biological environments, maintaining its inhibitory effects on iron-dependent enzymes and bacterial growth . Prolonged exposure to gallium can lead to the accumulation of gallium ions in cells, potentially causing toxicity and adverse effects . These temporal effects highlight the importance of monitoring gallium levels in therapeutic applications.
Dosage Effects in Animal Models
The effects of Gallium Indium alloy vary with different dosages in animal models. At low doses, gallium can inhibit bacterial growth and reduce tumor size without causing significant toxicity . At high doses, gallium can cause adverse effects, including nephrotoxicity and hepatotoxicity . These threshold effects underscore the need for careful dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
Gallium Indium alloy is involved in various metabolic pathways, primarily through its interaction with iron-dependent enzymes. Gallium can inhibit ribonucleotide reductase, leading to decreased DNA synthesis and altered cellular metabolism . Additionally, gallium can disrupt bacterial iron acquisition by binding to siderophores, inhibiting bacterial growth . These interactions highlight the potential of gallium Indium alloy in targeting metabolic pathways for therapeutic purposes.
Transport and Distribution
Gallium Indium alloy is transported and distributed within cells and tissues through its interaction with transferrin . Gallium ions bind to transferrin and are transported into cells via transferrin receptors. Once inside the cell, gallium can accumulate in various organelles, including the mitochondria and nucleus . This distribution pattern is crucial for its therapeutic effects, as it allows gallium to target specific cellular components and disrupt their function.
Subcellular Localization
The subcellular localization of Gallium Indium alloy is primarily determined by its interaction with transferrin and transferrin receptors . Gallium can accumulate in the mitochondria, where it induces oxidative stress and disrupts ATP production . Additionally, gallium can localize to the nucleus, where it inhibits DNA synthesis and induces DNA damage . These localization patterns are essential for its therapeutic effects, as they allow gallium to target specific cellular processes and inhibit cell growth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gallium Indium eutectic can be prepared through a simple mixing process where gallium and indium are combined in a specific ratio (typically 75% gallium and 25% indium by weight). The mixture is heated slightly above the melting point of gallium (29.76°C) to ensure complete melting and homogenization of the metals. The resulting alloy is then cooled to room temperature, where it remains in a liquid state .
Industrial Production Methods
In industrial settings, the preparation of this compound involves vacuum thermal evaporation and physical vapor deposition methods. These techniques allow for the fabrication of nanostructures and thin films of the alloy, which are essential for applications in photodetection and other advanced technologies .
Análisis De Reacciones Químicas
Types of Reactions
Gallium Indium eutectic undergoes various chemical reactions, including oxidation, reduction, and corrosion. The alloy is particularly prone to oxidation, forming a self-limiting oxide layer that influences its properties .
Common Reagents and Conditions
Oxidation: The alloy reacts with oxygen in the air to form gallium oxide (Ga₂O₃) and indium oxide (In₂O₃). This reaction typically occurs at room temperature and is accelerated by the presence of moisture.
Reduction: this compound can be reduced using strong reducing agents such as hydrogen gas (H₂) at elevated temperatures.
Corrosion: The alloy exhibits corrosion when in contact with certain metals, such as aluminum and copper, forming intermetallic compounds like CuGa₂ and FeGa₃
Major Products Formed
Oxidation: Gallium oxide (Ga₂O₃) and indium oxide (In₂O₃)
Reduction: Pure gallium and indium metals
Corrosion: Intermetallic compounds such as CuGa₂ and FeGa₃
Aplicaciones Científicas De Investigación
Gallium Indium eutectic has a wide range of scientific research applications due to its unique properties :
Flexible Electronics: Used in sensors, antennas, and electronic circuits due to its high conductivity and stretchability.
Molecular Electronics: Employed in molecular memory, opto-electronic switches, and reconfigurable junctions.
Energy Catalysis: Utilized in heat management, motors, generators, and batteries.
Biomedical Science: Applied in drug delivery, tumor therapy, bioimaging, and neural interfaces.
Comparación Con Compuestos Similares
Similar Compounds
Galinstan: An alloy composed of gallium, indium, and tin, with a melting point of approximately -19°C.
Gallium Tin eutectic: An alloy of gallium and tin, known for its low melting point and use in thermal interface materials.
Uniqueness
Gallium Indium eutectic is unique due to its combination of high electrical and thermal conductivity, biocompatibility, and low melting point. These properties make it particularly suitable for applications in flexible electronics, biomedical devices, and energy catalysis, where other similar compounds may not perform as effectively .
Propiedades
IUPAC Name |
gallium;indium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.In | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAHBIMNXMGCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ga].[In] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaIn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10850275 | |
| Record name | Gallium--indium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10850275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.541 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56451-02-6 | |
| Record name | Gallium--indium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10850275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of Gallium Indium alloy?
A1: Gallium Indium alloy does not have a fixed molecular formula or weight as it's a mixture of gallium (Ga) and indium (In) with varying compositions. The eutectic alloy, EGaIn, typically consists of 75.5% gallium and 24.5% indium by weight.
Q2: What are the notable physical properties of EGaIn?
A2: EGaIn is a liquid metal at room temperature with a low melting point of 15.5 °C []. It exhibits high electrical conductivity [, ], low toxicity [], and readily forms a thin, passivating oxide layer on its surface when exposed to air [].
Q3: How does the oxide layer on EGaIn impact its properties?
A3: The oxide layer, primarily composed of gallium oxide (Ga2O3), influences EGaIn's interactions with other materials and its performance in various applications. For instance, the oxide layer allows EGaIn droplets to maintain their shape [] and can be manipulated electrochemically to induce droplet motion [].
Q4: Can the oxide layer on EGaIn be modified?
A4: Yes, research has demonstrated the modification of EGaIn's oxide layer. For instance, sulfur atoms can be incorporated into the oxide layer through plasma-enhanced metal-catalyst dissociation of hydrogen sulfide (H2S) gas []. This process leads to the formation of crystalline gallium sulfide (GaS) nanodomains within the amorphous Ga2O3 layer, creating two-dimensional heterophases with altered photoluminescence characteristics and enhanced electrical conductivity [].
Q5: What are the key applications of Gallium Indium alloys?
A5: Gallium Indium alloys show promise in flexible and stretchable electronics [, , ], soft robotics [], microfluidics [], sensors [, ], catalysts [], and even biomedical applications [, ].
Q6: How does EGaIn's compatibility with elastomers benefit flexible electronics?
A6: EGaIn's ability to be embedded within elastomers like polydimethylsiloxane (PDMS) allows for the creation of stretchable conductors and circuits [, , , ]. These circuits can withstand significant strain and maintain functionality, paving the way for applications in wearable devices and flexible displays [, , , ].
Q7: How is EGaIn used in microfluidic devices?
A7: EGaIn's fluidic nature, coupled with its electrical conductivity, makes it ideal for creating reconfigurable microfluidic channels, pumps, and valves []. Researchers have successfully employed microfluidic platforms for the controlled production of EGaIn nanoparticles with tailored size distributions [].
Q8: What are the advantages of using EGaIn in antenna design?
A8: EGaIn's fluidity allows for the creation of reconfigurable antennas with tunable frequency, directivity, gain, and polarization []. This adaptability is achieved by changing the effective antenna length and volume, offering significant advantages for applications requiring dynamic antenna properties [].
Q9: How stable is Gallium Indium alloy in different environments?
A9: While generally stable at room temperature in air due to its oxide layer, EGaIn can react with other metals and is susceptible to oxidation under certain conditions []. Understanding these limitations is crucial for ensuring material longevity and device reliability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


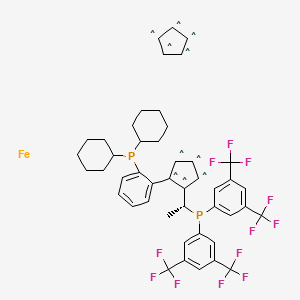
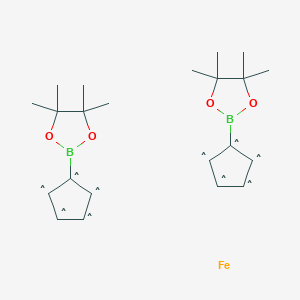
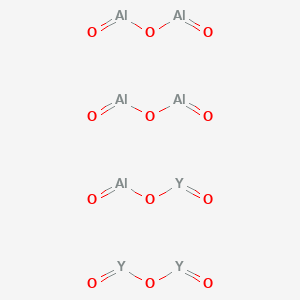
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6288939.png)
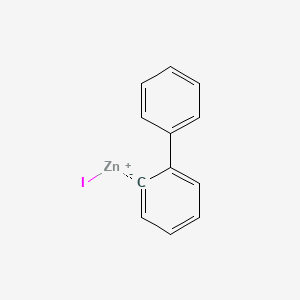
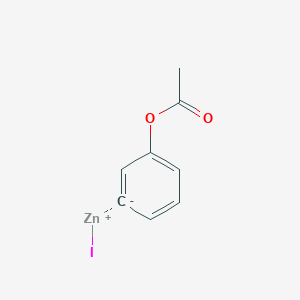
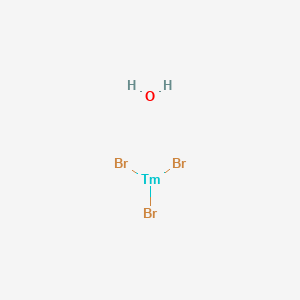
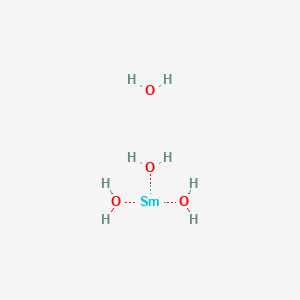
![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)
![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)
